molecular formula C25H19ClN4O2 B11202361 2-[2-(3-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(3-methylphenyl)acetamide

2-[2-(3-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(3-methylphenyl)acetamide

Cat. No.: B11202361
M. Wt: 442.9 g/mol
InChI Key: GVHNZAPBRBAPFX-UHFFFAOYSA-N
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Description

2-[2-(3-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(3-methylphenyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzimidazole ring fused with a pyrimidine ring, making it a pyrimido[1,2-a]benzimidazole derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions. One common approach is the condensation of 3-chlorobenzaldehyde with 2-aminobenzimidazole to form an intermediate Schiff base. This intermediate is then cyclized with a suitable reagent, such as acetic anhydride, to form the pyrimido[1,2-a]benzimidazole core. The final step involves the acylation of the core with 3-methylphenylacetyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation

Properties

Molecular Formula

C25H19ClN4O2

Molecular Weight

442.9 g/mol

IUPAC Name

2-[2-(3-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10-yl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C25H19ClN4O2/c1-16-6-4-9-19(12-16)27-23(31)15-29-21-10-2-3-11-22(21)30-24(32)14-20(28-25(29)30)17-7-5-8-18(26)13-17/h2-14H,15H2,1H3,(H,27,31)

InChI Key

GVHNZAPBRBAPFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3N4C2=NC(=CC4=O)C5=CC(=CC=C5)Cl

Origin of Product

United States

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